molecular formula C18H26N4OS B2716224 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea CAS No. 1797058-22-0

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea

Cat. No. B2716224
CAS RN: 1797058-22-0
M. Wt: 346.49
InChI Key: NLYCUKOVFDGKBM-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, a tert-butyl group, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, the piperidin-4-yl group is a six-membered ring with one nitrogen atom, and the tert-butyl group is a branched alkyl group. The urea group contains a carbonyl group flanked by two amine groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions, the piperidin-4-yl group might undergo nucleophilic substitution reactions, and the urea group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including urea derivatives, are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. For instance, the study by Rosales-Hernández et al. (2022) discusses the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their potential as therapeutic agents due to their pharmacological activities [Rosales-Hernández et al., 2022]. Another review by Bhat and Belagali (2020) emphasizes the importance of benzothiazole derivatives in medicinal chemistry, noting their diverse pharmacological activities and their role as key scaffolds in drug development [Bhat & Belagali, 2020].

Environmental Science Applications

Urea derivatives have been explored for their potential environmental applications, particularly in water treatment and as biosensors for detecting harmful substances. The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental presence and potential impacts of various organic compounds, including urea derivatives, on water quality [Haman et al., 2015].

Optoelectronic Materials

Benzothiazole and urea derivatives are also significant in the development of optoelectronic materials. The study by Lipunova et al. (2018) discusses the application of quinazoline and pyrimidine derivatives, related to benzothiazole structures, in electronic devices, highlighting their potential in fabricating materials for organic light-emitting diodes and other optoelectronic applications [Lipunova et al., 2018].

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some benzo[d]thiazol-2-yl compounds are known to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-18(2,3)21-16(23)19-12-13-8-10-22(11-9-13)17-20-14-6-4-5-7-15(14)24-17/h4-7,13H,8-12H2,1-3H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCUKOVFDGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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